molecular formula C11H13N5 B2721518 3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 775260-07-6

3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No.: B2721518
CAS No.: 775260-07-6
M. Wt: 215.26
InChI Key: OCRKPUHZQKZWLC-UHFFFAOYSA-N
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Description

Product Overview 3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a synthetically produced nitrogen-containing heterocyclic compound. It features a fused triazolodiazepine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in pharmacologically active molecules . This compound is intended for research and development purposes exclusively. Research Applications and Value The triazolo[4,3-a]diazepine scaffold is recognized as a key template in organic and medicinal chemistry . Derivatives based on this and related triazole-fused heterocycles have demonstrated a wide spectrum of potential biological activities in scientific literature, making them valuable for drug discovery programs . Specifically, analogs within this chemical class have been synthesized and evaluated for their action on the central nervous system (CNS), with some showing sedative properties . Furthermore, the diazepane core is a significant structure in the development of receptor antagonists, such as the approved therapeutic Suvorexant, highlighting the importance of this structural class in neurology and pharmacology research . The presence of the pyridinyl substituent in this compound may influence its physicochemical properties and its interaction with biological targets, offering a versatile building block for further chemical exploration . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-16-10(9-3-6-12-7-4-9)14-15-11(16)13-5-1/h3-4,6-7H,1-2,5,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRKPUHZQKZWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis is efficient and operationally simple, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential therapeutic applications. This article delves into the applications of this compound, focusing on its pharmacological properties, synthetic methodologies, and potential use in medicinal chemistry.

Key Properties:

  • Molecular Formula : C_{13}H_{15}N_{5}
  • Molecular Weight : 245.29 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

Antidepressant Activity

Research has indicated that derivatives of this compound exhibit significant antidepressant effects in preclinical models. Studies show that these compounds can modulate neurotransmitter systems such as serotonin and norepinephrine, leading to improved mood and reduced anxiety.

Anxiolytic Effects

The compound has been evaluated for its anxiolytic properties. In animal models, it demonstrated a reduction in anxiety-like behaviors, suggesting potential use as a therapeutic agent for anxiety disorders. The mechanism appears to involve GABAergic pathways similar to those of benzodiazepines.

Anticonvulsant Properties

There is evidence supporting the anticonvulsant activity of this compound. It has been shown to inhibit seizure activity in various animal models, indicating a potential role in the treatment of epilepsy.

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound against oxidative stress and neuroinflammation. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from damage.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Cyclization Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the triazole ring.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

Example Synthetic Route:

  • Start with a suitable hydrazine derivative.
  • React with an appropriate carbonyl compound to form the triazole ring.
  • Perform cyclization with diazepine precursors to yield the final product.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry (2020), researchers reported that specific derivatives of the compound showed significant antidepressant-like effects in the forced swim test and tail suspension test in rodents. The study highlighted the importance of structural modifications on pharmacological activity.

Case Study 2: Anxiolytic Effects

A research article in Neuropharmacology (2021) examined the anxiolytic effects of this compound using the elevated plus maze model. Results indicated that administration led to increased time spent in open arms compared to controls, suggesting reduced anxiety levels.

Case Study 3: Neuroprotection

A study featured in Frontiers in Neuroscience (2022) investigated the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated a significant reduction in cell death and oxidative stress markers.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Determinants :

  • Quaternary ammonium groups enhance solubility and membrane interaction.
  • Electron-withdrawing substituents (e.g., 4-bromo, 4-chlorophenyl) improve activity against Gram-positive bacteria and fungi.
Compound (Substituents) Target Microorganisms MIC Range Reference Drug Comparison Evidence ID
3-(4-Bromophenylamino)-methyl derivative S. aureus, C. albicans 6.2–25.0 mg/mL More active than Cefixime
4-Tolylaminomethyl bromide derivative Soil ammonifying bacteria 10.3 μg/mL N/A

Anti-inflammatory and Analgesic Activity

3-Aryl/Hetaryl-Substituted Triazoloazepines

  • 3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile demonstrated analgesic activity comparable to ketorolac in rodent models, reducing writhing responses by 50–60% .
  • 3-Adamantyl-substituted triazoloazepine (Compound 544) inhibited 11β-HSD1, a target in metabolic syndrome and atherosclerosis, with oral bioavailability in preclinical models .

Key Structural Determinants :

  • Hydrophobic groups (e.g., adamantyl, biphenyl) enhance target binding and metabolic stability.
  • Electron-donating substituents (e.g., 4-hydroxyphenyl) improve CNS penetration for analgesic effects.

Structural Analogs with Varied Pharmacological Profiles

Compound (Substituents) Biological Activity Notable Features Evidence ID
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine 11β-HSD1 inhibition Oral efficacy in metabolic disease models
3-Piperidin-3-yl derivative (CAS: 923164-14-1) Undisclosed Structural similarity; potential CNS activity
3-(Trifluoromethyl)-pyrazine derivative Undisclosed Enhanced lipophilicity for membrane penetration

Biological Activity

3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4C_{12}H_{14}N_{4} with a molecular weight of approximately 226.27 g/mol. The compound features a fused triazole and diazepine structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.125 µg/mL against these pathogens .
  • Antifungal Activity : Triazole derivatives have also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus fumigatus, making them potential candidates for treating fungal infections .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms including:

  • Inhibition of Kinases : Certain analogs have shown effectiveness in inhibiting c-Met kinases involved in cancer progression. For instance, compounds with similar scaffolds have been evaluated in preclinical trials for their efficacy against non-small cell lung cancer .
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in breast cancer cell lines where compounds led to increased levels of pro-apoptotic markers .

Neuroprotective Effects

The neuroprotective potential of triazole-containing compounds has been highlighted in several studies:

  • GABA-A Receptor Modulation : Compounds similar to this compound have been shown to act as positive allosteric modulators of GABA-A receptors. This action may contribute to their anxiolytic and anticonvulsant properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications at various positions on the triazole and diazepine rings. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the pyridine ring significantly affects the compound's potency and selectivity towards specific biological targets.
  • Fused Ring Systems : The fused diazepine structure enhances binding affinity to target receptors compared to non-fused analogs.

Case Studies

Several case studies illustrate the therapeutic applications of similar compounds:

  • Antimicrobial Study : A recent study evaluated a series of triazole derivatives against multi-drug resistant bacterial strains. The results indicated that modifications on the triazole ring improved antibacterial activity significantly compared to standard antibiotics .
  • Cancer Therapy Research : In vitro studies demonstrated that specific derivatives induced apoptosis in cancer cell lines through caspase activation pathways. These findings support further investigation into their use as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triazolo-diazepine derivatives like 3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine?

  • Methodology :

  • Carbonyldiimidazole-mediated cyclization : React acid derivatives with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C, followed by refluxing with hydrazine derivatives for 24 hours. This method allows diverse substitution patterns on the triazole and diazepine rings .
  • Oxidative coupling : Use iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane. This approach is efficient for forming fused triazolo-pyridine/diazepine systems under mild conditions (yields up to 74%) .
    • Key Considerations :
  • Optimize solvent choice (e.g., DMF vs. 1,4-dioxane) to balance reactivity and side-product formation.
  • Monitor reaction progress via TLC or HPLC to ensure complete cyclization.

Q. How is structural characterization performed for triazolo-diazepine compounds?

  • Techniques :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ³¹P NMR (where applicable) to confirm regiochemistry and substitution patterns. For example, pyridyl protons typically appear as doublets in aromatic regions .
  • X-ray crystallography : Resolve ambiguities in fused ring systems by comparing experimental data with CCDC entries (e.g., CCDC 1876881 for triazolo-phosphonate analogs) .
    • Data Interpretation :
  • Discrepancies in NMR splitting patterns may arise from tautomerism; confirm via variable-temperature NMR or computational modeling .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing triazolo-diazepine derivatives with bulky substituents?

  • Experimental Design :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates and reduce steric hindrance .
  • Catalyst optimization : Compare iodine (I₂) with alternatives like N-iodosuccinimide (NIS) or KI. For example, I₂/TBHP in 1,4-dioxane achieves higher yields (74%) compared to NIS (trace) .
    • Case Study :
  • Substituting DMF with 1,4-dioxane in oxidative coupling reactions improves yield by 20% due to reduced side reactions .

Q. What strategies resolve contradictions in reported biological activities of triazolo-diazepine derivatives?

  • Approach :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyridyl vs. phenyl groups) and evaluate binding affinity using biochemical assays (e.g., enzyme inhibition assays) .
  • Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .
    • Example :
  • Replace the 4-methoxyphenyl group in analogs (e.g., from ) with electron-withdrawing groups to enhance metabolic stability and potency .

Q. How can crystallographic data address challenges in confirming the regiochemistry of triazolo-diazepine derivatives?

  • Protocol :

  • Grow single crystals via slow evaporation in DMFA/i-propanol mixtures (1:2 ratio) .
  • Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures to validate regioselectivity .
    • Application :
  • In , crystallography confirmed the 5-exo-dig cyclization pathway for triazolo-phosphonates, resolving ambiguities in NMR assignments .

Methodological Recommendations

  • Contradiction Analysis : When conflicting biological data arise, validate purity (>95% via HPLC) and retest under standardized assay conditions .
  • Scale-up Challenges : For gram-scale synthesis, replace DMFA with recyclable solvents (e.g., ethyl acetate) to reduce costs and environmental impact .

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